
Acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol is a complex organic compound that features a naphthalene core substituted with methoxy, methyl, and propan-2-yl groups, along with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of naphthalene derivatives, followed by methoxylation and subsequent functional group transformations to introduce the acetic acid moiety. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines .
Applications De Recherche Scientifique
Acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but they likely involve binding to proteins or nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents, such as:
- 6,7-dimethoxy-3-methyl-1-naphthol
- 6,7-dimethoxy-3-methyl-5-ethyl-1-naphthol
Uniqueness
The presence of both methoxy and acetic acid groups, along with the naphthalene core, provides a versatile platform for further chemical modifications and applications .
Propriétés
Numéro CAS |
77256-06-5 |
|---|---|
Formule moléculaire |
C18H24O5 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
acetic acid;6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol |
InChI |
InChI=1S/C16H20O3.C2H4O2/c1-9(2)15-12-6-10(3)7-13(17)11(12)8-14(18-4)16(15)19-5;1-2(3)4/h6-9,17H,1-5H3;1H3,(H,3,4) |
Clé InChI |
ZWDALQWMTDHWKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C(C=C2C(=C1)O)OC)OC)C(C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane](/img/structure/B14429811.png)

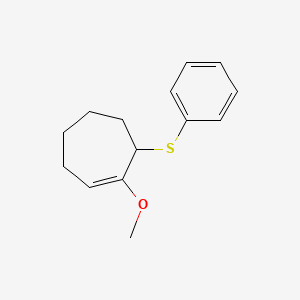
![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)
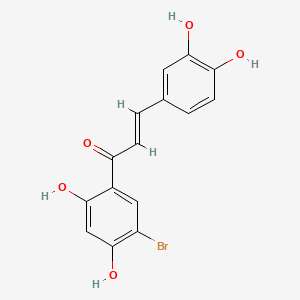


![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)

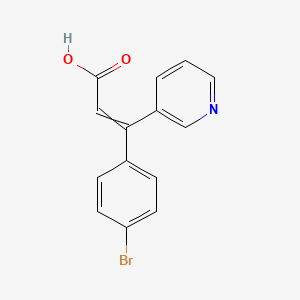
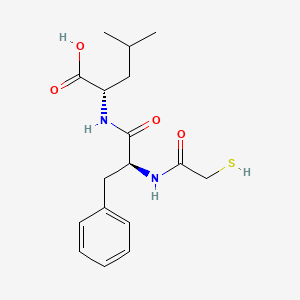
![Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-](/img/structure/B14429881.png)
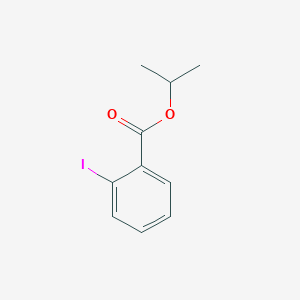
![1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene](/img/structure/B14429899.png)
